

Thermochemical Properties of (2R,3R)-Butanediol: A Technical Guide

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Compound of Interest

Compound Name: (2R,3R)-Butanediol

Cat. No.: B1222053

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Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, is an organic compound of significant interest in various chemical and pharmaceutical applications. As a vicinal diol, its two hydroxyl groups on adjacent carbons allow for distinct hydrogen bonding patterns, influencing its physical and chemical properties. A thorough understanding of its thermochemical characteristics—such as enthalpy, entropy, and heat capacity—is fundamental for process design, formulation development, and predicting its behavior in chemical reactions. In the pharmaceutical industry, these properties are critical for ensuring drug stability, solubility, and bioavailability.^[1] This guide provides a comprehensive overview of the core thermochemical properties of **(2R,3R)-Butanediol**, details the experimental methodologies for their determination, and presents a logical workflow for one of the key measurement techniques.

Core Thermochemical Data

The thermochemical properties of **(2R,3R)-Butanediol** are essential for a variety of scientific and industrial calculations. The following tables summarize key quantitative data compiled from established chemical databases and literature. Note that some values are calculated based on established methods like the Joback method, while others are derived from direct experimental measurements.

Table 1: Standard Molar Thermodynamic Properties of **(2R,3R)-Butanediol** at 298.15 K

| Property | Symbol | Value | Unit | Source/Method |
|--|------------------------------------|---------|---------|----------------------|
| Standard Molar Enthalpy of Formation (Liquid) | $\Delta_f H^\circ_{\text{liquid}}$ | -544.8 | kJ/mol | NIST[2][3] |
| Standard Molar Enthalpy of Formation (Gas) | $\Delta_f H^\circ_{\text{gas}}$ | -440.91 | kJ/mol | Joback Calculated[4] |
| Standard Molar Gibbs Free Energy of Formation | $\Delta_f G^\circ$ | -295.72 | kJ/mol | Joback Calculated[4] |
| Standard Molar Enthalpy of Combustion (Liquid) | $\Delta_c H^\circ_{\text{liquid}}$ | -2443.5 | kJ/mol | NIST |
| Molar Heat Capacity (Liquid) | $C_{p,\text{liquid}}$ | 213.0 | J/mol·K | NIST |

Table 2: Phase Transition Properties of (2R,3R)-Butanediol

| Property | Symbol | Value | Unit | Source |
|--------------------------|-------------------------------|------------------|--------|--------------------------|
| Normal Melting Point | T_{fus} | 19.7 | °C | HMDB |
| Normal Boiling Point | T_{boil} | 177 - 182 | °C | Sigma-Aldrich, Wikipedia |
| Enthalpy of Fusion | $\Delta_{\text{fus}} H^\circ$ | 7.25 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization | $\Delta_{\text{vap}} H^\circ$ | 63.20 ± 0.70 | kJ/mol | NIST |

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. The primary method for determining the standard enthalpy of formation for organic compounds like **(2R,3R)-Butanediol** is combustion calorimetry.

Methodology: Combustion Calorimetry

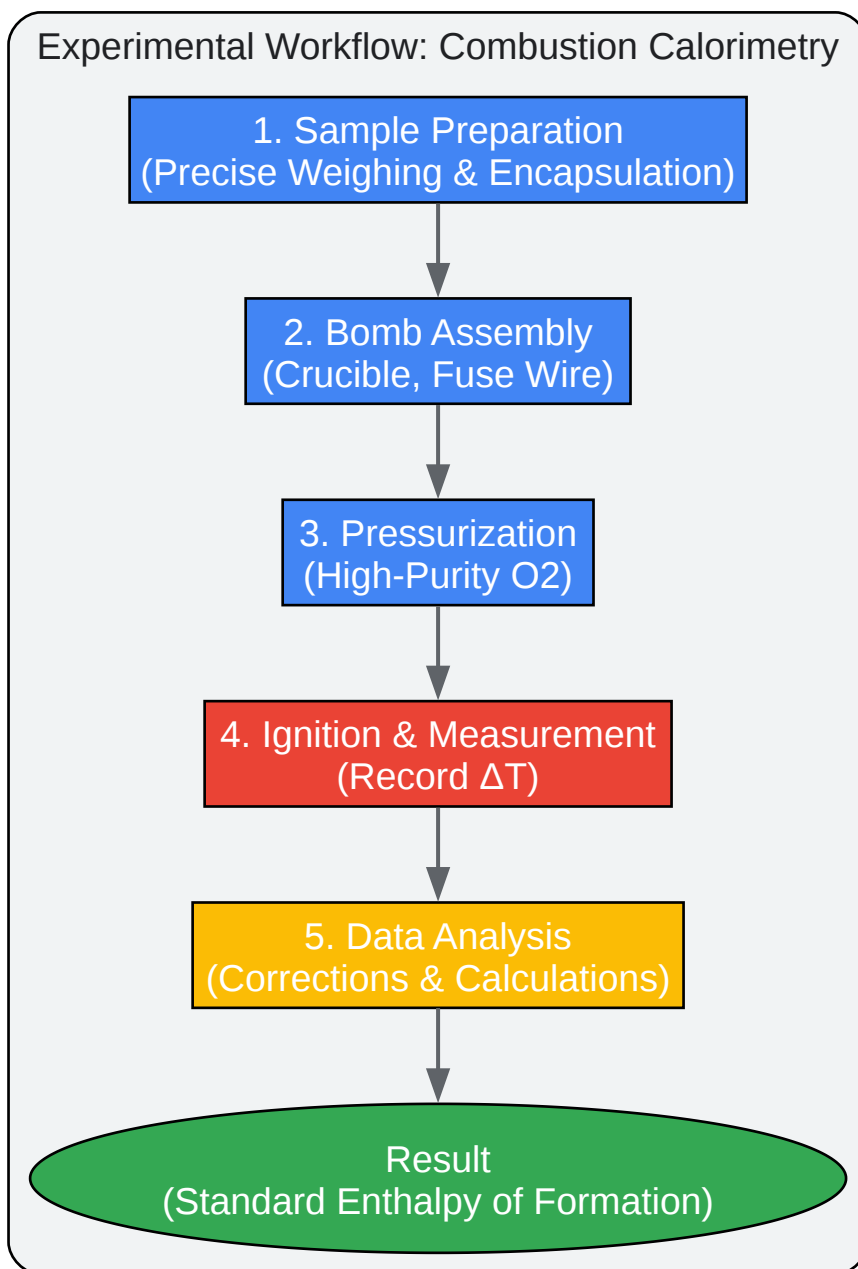
Combustion calorimetry measures the heat released during the complete combustion of a substance in a controlled environment. This heat of combustion is then used to calculate the standard enthalpy of formation.

- 1. Sample Preparation: A precise mass of liquid **(2R,3R)-Butanediol** is carefully weighed and encapsulated in a combustible container, such as a gelatin capsule or a polyethylene ampoule. The mass must be known to a high degree of accuracy.
- 2. Bomb Assembly: The encapsulated sample is placed within a platinum crucible, which is then positioned inside a high-pressure stainless-steel vessel known as a "bomb." A fuse wire (typically iron or platinum) is connected to ignition electrodes, with its end in direct contact with the sample to ensure ignition.
- 3. Pressurization and Immersion: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample. The sealed bomb is then submerged in a precisely known volume of water in a calorimeter jacket.
- 4. Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) over time until the system reaches a final, stable temperature.
- 5. Data Analysis and Calculation: The total heat released is calculated from the temperature rise and the known heat capacity of the calorimeter system (determined through calibration, often by combusting a standard substance like benzoic acid). After applying corrections for

the heat of ignition and the formation of minor products (like nitric acid from residual nitrogen), the heat of combustion of the sample is determined. From this value, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the enthalpy of formation using the combustion calorimetry technique described above.



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Caption: Workflow for determining enthalpy of formation.

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